N-(2-氟苯基)-1H-咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

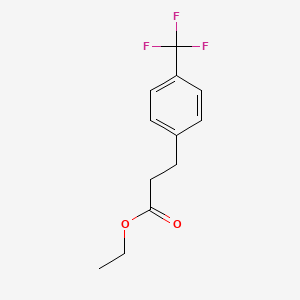

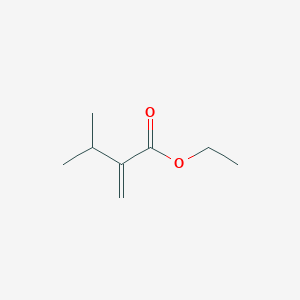

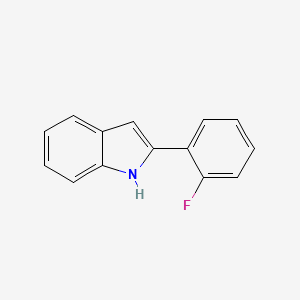

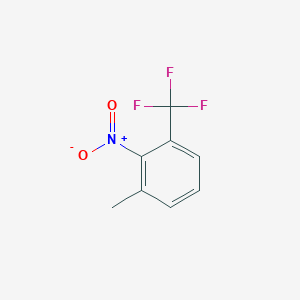

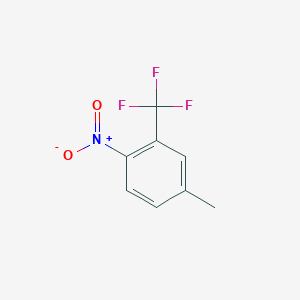

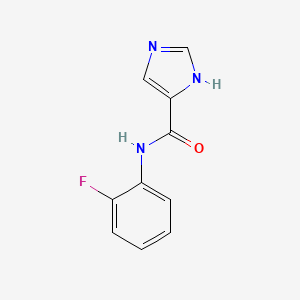

The compound "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for their biological activities, such as antiallergic, anticancer, and antiproliferative effects .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including ring closure, Suzuki reactions, hydrolysis, and amidation . For instance, the synthesis of a similar compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was achieved through these reactions, and the structure was confirmed by various spectroscopic methods . Another example is the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which utilized nitro reductive cyclization . These methods could potentially be adapted for the synthesis of "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide".

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide" has been studied using X-ray diffraction and density functional theory (DFT) . For example, the crystal structure of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide was analyzed, revealing temperature-dependent polymorphism and the importance of intermolecular interactions . Similarly, DFT was used to compare the molecular structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide with X-ray diffraction data, showing consistency between the theoretical and experimental structures .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be influenced by the substituents on the ring. For instance, the N-oxide oxygen atom in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide acts as a hydrogen bonding acceptor, which is a strong charge-assisted non-covalent interaction . The presence of fluorine can also affect the electronic properties and reactivity of the compound, as seen in the synthesis and biological evaluation of various fluorinated benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly alter these properties, potentially leading to increased biological activity or altered pharmacokinetics. For example, the antiallergic activity of N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide was found to be much higher than that of disodium cromoglycate, a standard antiallergic drug . The antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters against breast cancer cell lines were also notable, with some compounds showing greater activity than cisplatin .

科学研究应用

结构阐明和化学合成

化合物 N-(2-氟苯基)-1H-咪唑-5-甲酰胺,具有复杂的结构,在相关化合物的结构阐明中起着至关重要的作用。Girreser、Rösner 和 Vasilev (2016) 展示了确定大麻模拟物设计药物结构的复杂过程,利用核磁共振 (NMR) 和质谱 (MS) 技术。他们的研究强调了比较预测的和观察到的化学位移(特别是碳原子中的化学位移)以准确识别化合物结构的重要性 (Girreser, Rösner & Vasilev, 2016)。同样,McLaughlin 等人 (2016) 识别和表征了一种“研究化学品”,突出了研究化学品领域中错误贴标签的可能性,以及进行彻底分析表征以确保准确识别的必要性 (McLaughlin 等人,2016)。

晶体学和分子分析

该化合物的结构及其衍生物也一直是晶体学和分子分析研究的重点。秦等人(2019 年)对 6-(2-氟苯基)-N-(对甲苯基)咪唑并[1,2-A]吡啶-2-甲酰胺进行了综合分析,通过各种光谱方法和 X 射线衍射揭示了其分子结构。该研究利用密度泛函理论 (DFT) 验证了分子结构,提供了对化合物物理化学性质的见解 (秦等人,2019 年)。

化学反应的开发

在化学合成领域,Norris 和 Leeman (2008) 使用 Migita 反应探索了钯催化的碳硫键形成。他们将该反应发展为硫芳基卤化物交叉偶联的一般方法,展示了其在合成药物关键中间体中的效用 (Norris & Leeman, 2008)。

多态性和分子间相互作用

Rybarczyk-Pirek 等人 (2014) 讨论了衍生物的温度依赖性多态性,强调了分子间接触在晶体堆积中的作用。该研究突出了晶态中的复杂分子重排以及分子内氢键的重要性 (Rybarczyk-Pirek 等人,2014)。

抗癌研究

在药物化学领域,Karki 等人 (2011) 合成了新型咪唑并[2,1-b][1,3,4]噻二唑衍生物并将其评估为有效的抗癌剂。他们的研究提供了对这些化合物细胞毒活性的宝贵见解,标志着它们在开发化疗药物中的潜力 (Karki 等人,2011)。

属性

IUPAC Name |

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYAJCSMMZRZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。